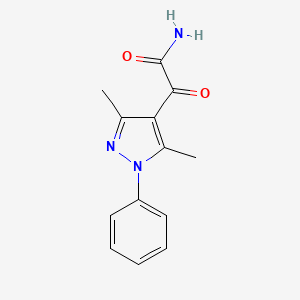

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was synthesized in high yield by the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine .

Synthesis Analysis

The synthesis of this compound involved a reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine . The reaction was monitored by TLC and the solid that separated from the cooled mixture was collected and recrystallized from a methanol-chloroform mixture to give the title compound as a yellow solid .Molecular Structure Analysis

In the title compound, the five-membered heterocyclic ring makes a dihedral angle of 47.06 (6)° with the attached benzene ring, whereas the Indan-1,3-dione ring system and the benzene ring are oriented at a dihedral angle of 21.92 (7)° .Chemical Reactions Analysis

The compound was synthesized through a Knoevenagel condensation reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Crystal Structure : A study on the synthesis and crystal structure of a related compound highlighted the importance of intramolecular hydrogen bonding and weak intermolecular interactions in determining molecular stability and potential biological activity. The compound exhibited moderate herbicidal and fungicidal activities, suggesting its utility in agricultural applications (Hu Jingqian et al., 2016).

Antimicrobial Activities : Several new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising antimicrobial activities, indicating their potential as leads for the development of new antimicrobial agents (Gouda et al., 2010).

Isoxazoline and Isoxazole Derivatives : Research into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated the versatility of pyrazole compounds in generating diverse bioactive molecules. These compounds were characterized for potential pharmacological applications, showcasing the broad utility of pyrazole derivatives in medicinal chemistry (Rahmouni et al., 2014).

Anti-Bacterial Activities : The synthesis and antibacterial activities of novel Schiff bases derived from aminophenazone, a compound structurally related to pyrazoles, were investigated. Some of these compounds exhibited moderate to good antibacterial activity against various bacterial strains, underscoring the potential of pyrazole derivatives in addressing bacterial infections (Asiri & Salman A. Khan, 2010).

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-11(12(17)13(14)18)9(2)16(15-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKABBOAIIQUAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2726175.png)

![3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2726182.png)

![3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2726184.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2726197.png)